14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one typically involves multi-step organic reactions. One common approach is the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole. This reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc and titanium tetrachloride (TiCl4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol : A related compound with different substituents.
8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene: Another tetracyclic compound with similar structural features.
Uniqueness
14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one is unique due to its specific combination of sulfur and nitrogen atoms within the tetracyclic framework
Properties
Molecular Formula |
C22H18N2OS2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C22H18N2OS2/c25-20-18-17-11-10-15-8-4-5-9-16(15)19(17)27-21(18)24-22(23-20)26-13-12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24,25) |
InChI Key |
GSLONJKSYVZDBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC4=C2C(=O)NC(=N4)SCCC5=CC=CC=C5 |
Origin of Product |
United States |
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